1,4-Bis(2-bromoethoxy)benzene

Catalog No.
S664646
CAS No.
5471-84-1
M.F
C10H12Br2O2
M. Wt
324.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(2-bromoethoxy)benzene

CAS Number

5471-84-1

Product Name

1,4-Bis(2-bromoethoxy)benzene

IUPAC Name

1,4-bis(2-bromoethoxy)benzene

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

InChI

InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2

InChI Key

ATALLSGKFZVRKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCBr)OCCBr

Canonical SMILES

C1=CC(=CC=C1OCCBr)OCCBr

The exact mass of the compound 1,4-Bis(2-bromoethoxy)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(2-bromoethoxy)benzene (CAS 5471-84-1) is a bifunctional aromatic building block characterized by its dual electrophilic bromoethoxy substituents and an electron-rich hydroquinone core[1]. In procurement and material design, it is primarily sourced as a critical monomer for the synthesis of functionalized pillar[n]arenes and related supramolecular macrocycles. The compound's value lies in its unique dual reactivity: the aromatic ring readily undergoes Lewis acid-catalyzed Friedel-Crafts cyclization with paraformaldehyde, while the terminal bromine atoms serve as highly efficient leaving groups for post-synthetic nucleophilic substitutions. This enables the rapid generation of advanced host-guest systems, responsive nanogates, and heterogeneous catalysts without requiring harsh deprotection steps[1].

Substituting 1,4-bis(2-bromoethoxy)benzene with cheaper analogs like 1,4-bis(2-chloroethoxy)benzene or structurally rigid alternatives like 1,4-bis(bromomethyl)benzene results in severe synthetic bottlenecks. The chloroethoxy analog features a significantly poorer leaving group, which drastically reduces yields and requires harsher conditions during downstream functionalizations such as azidation or amination [1]. Conversely, utilizing 1,4-dimethoxybenzene yields macrocycles that lack reactive handles entirely, preventing the attachment of water-solubilizing or targeting moieties. Furthermore, rigid alkyl halides like 1,4-bis(bromomethyl)benzene lack the ether oxygen linkages necessary to provide both the conformational flexibility and the electron-rich cavity essential for binding electron-deficient guests in pillararene chemistry [1].

Superior Leaving Group Capability for High-Yield Click-Chemistry Precursors

For the synthesis of functionalized macrocycles, the choice of halogen dictates the efficiency of downstream modifications. When bromoethoxy-functionalized pillar[5]arenes derived from 1,4-bis(2-bromoethoxy)benzene are reacted with sodium azide in DMF at 60 °C, the nucleophilic substitution proceeds with near-quantitative efficiency, yielding 96–97% of the corresponding azido-functionalized macrocycles [1]. In contrast, attempting similar substitutions with chloroethoxy analogs typically results in sluggish kinetics, incomplete conversion, and significantly lower yields due to the higher bond dissociation energy of the C-Cl bond.

Evidence DimensionAzidation yield (NaN3 in DMF, 60 °C)
Target Compound Data96–97% yield for bromoethoxy-derived pillar[5]arenes
Comparator Or BaselineChloroethoxy analogs (historically require harsher conditions and yield <70%)
Quantified Difference>25% higher yield under milder conditions
ConditionsReaction with sodium azide in DMF at 60 °C for 12 hours

Ensures near-quantitative conversion in the synthesis of azido-intermediates, minimizing purification losses and enabling efficient downstream click-chemistry functionalization.

Predictable Electrophilic Reactivity in Heteromeric Macrocycle Synthesis

When synthesizing heteromeric pillar[5]arenes, 1,4-bis(2-bromoethoxy)benzene exhibits distinct reactivity compared to 1,4-dimethoxybenzene. Due to the electron-withdrawing effect of the bromoethoxy groups, it is less reactive toward electrophilic aromatic substitution during BF3·OEt2-catalyzed co-cyclization [1]. HPLC analysis of the crude mixture reveals that this reactivity difference drives a predictable isomeric distribution, favoring dimethoxy-rich constitutional isomers (e.g., a 3:1 ratio of tetra-bromo to hexa-bromo functionalized pillar[5]arenes) [1].

Evidence DimensionRelative reactivity in electrophilic co-cyclization
Target Compound DataLower reactivity, yielding a 1:3 ratio of hexa-bromo to tetra-bromo isomers
Comparator Or Baseline1,4-dimethoxybenzene (higher reactivity, dominating the macrocycle composition)
Quantified Difference3-fold preference for the incorporation of the more electron-rich dimethoxy monomer
ConditionsCo-cyclization with paraformaldehyde and BF3·OEt2 catalyst

Allows buyers to accurately adjust monomer feed ratios when targeting specific highly brominated macrocycle isomers for advanced material applications.

Quantitative Amination for Cationic Host-Guest Systems

The terminal bromines of 1,4-bis(2-bromoethoxy)benzene-derived macrocycles allow for direct, high-yield conversion into water-soluble cationic systems. Reaction with excess N-methylimidazole yields the corresponding poly-cationic pillar[5]arenes with high efficiency (62% overall isolated yield for the complex MIP5+ nanogate precursor) [1]. Unfunctionalized baseline macrocycles derived solely from 1,4-dimethoxybenzene cannot undergo this transformation, restricting their use to organic-soluble applications and preventing their deployment in aqueous biological environments.

Evidence DimensionCapability for direct cationic functionalization
Target Compound DataEnables direct synthesis of poly-cationic pillararenes (e.g., 62% yield for MIP5+)
Comparator Or Baseline1,4-dimethoxybenzene (0% capability, lacks reactive handles)
Quantified DifferenceAbsolute enabling of water-solubilizing modifications
ConditionsNucleophilic substitution with N-methylimidazole

Essential for procuring a precursor capable of generating water-soluble, biocompatible macrocycles for drug delivery and responsive nanodevices.

Synthesis of Azido-Functionalized Click-Chemistry Building Blocks

Leveraging its superior leaving group capability, this compound is the optimal precursor for generating azido-pillararenes [1]. These intermediates are subsequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to build complex supramolecular polymers, highly selective anion receptors, and advanced chemical sensors.

Development of Water-Soluble Drug Delivery Nanogates

The bromoethoxy groups allow for direct conversion into N-methylimidazolium or trimethylammonium salts [2]. This creates water-soluble, cationic macrocycles that act as responsive nanogates on mesoporous silica nanoparticles, enabling targeted and pH-responsive drug release in biomedical applications.

Fabrication of Heterogeneous Catalysts for CO2 Fixation

By converting the brominated macrocycle into an ammonium-rich pillar[5]arene, researchers can produce highly effective heterogeneous catalysts for the cycloaddition of CO2 with epoxides [3]. This application utilizes the dual-function mechanism of the ammonium groups for epoxide activation and the displaced bromide ions as nucleophiles.

XLogP3

3.4

Other CAS

5471-84-1

Wikipedia

1,4-bis(2-bromoethoxy)benzene

Dates

Last modified: 08-15-2023

Explore Compound Types